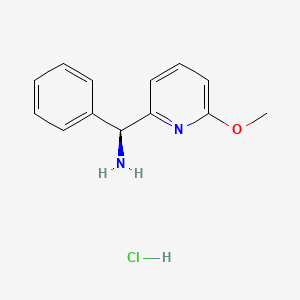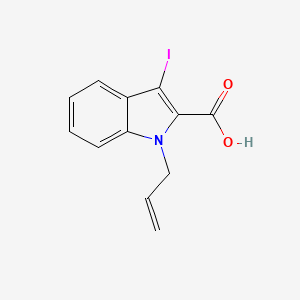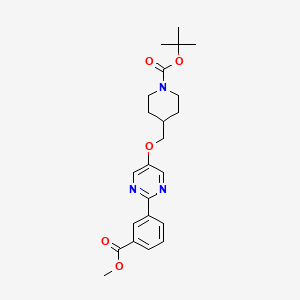![molecular formula C13H17NO7S B11830548 (2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol](/img/structure/B11830548.png)
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrobenzyl b-D-thiogalactopyranoside is a synthetic glycoside compound widely used in biochemical research. It serves as a substrate for the detection and quantification of β-galactosidase activity, producing a yellow product upon enzymatic hydrolysis. This compound is particularly valuable in various assays and research applications due to its specificity and sensitivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl b-D-thiogalactopyranoside typically involves the reaction of 4-nitrobenzyl chloride with thiogalactose under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of thiogalactose attacks the electrophilic carbon of the 4-nitrobenzyl chloride, resulting in the formation of the desired glycoside.
Industrial Production Methods
Industrial production of 4-Nitrobenzyl b-D-thiogalactopyranoside follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to ensure the final product meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrobenzyl b-D-thiogalactopyranoside undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by β-galactosidase, resulting in the release of 4-nitrobenzyl alcohol and thiogalactose.
Substitution: Nucleophilic substitution reactions where the nitro group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous buffer solutions at optimal pH and temperature for β-galactosidase activity.
Substitution: Requires nucleophiles such as amines or thiols and appropriate solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Hydrolysis: Produces 4-nitrobenzyl alcohol and thiogalactose.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitrobenzyl b-D-thiogalactopyranoside is extensively used in scientific research, including:
Biochemistry: As a substrate for β-galactosidase assays to study enzyme kinetics and activity.
Molecular Biology: In gene expression studies where β-galactosidase is used as a reporter enzyme.
Industry: Used in quality control processes for enzyme production and activity verification.
Wirkmechanismus
The mechanism of action of 4-Nitrobenzyl b-D-thiogalactopyranoside involves its hydrolysis by β-galactosidase. The enzyme recognizes the glycosidic bond and catalyzes its cleavage, resulting in the formation of 4-nitrobenzyl alcohol and thiogalactose. This reaction is highly specific and occurs under mild conditions, making it suitable for various biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl β-D-galactopyranoside: Another substrate for β-galactosidase, producing a yellow product upon hydrolysis.
5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-gal): Produces a blue product upon hydrolysis by β-galactosidase.
Uniqueness
4-Nitrobenzyl b-D-thiogalactopyranoside is unique due to its thiol group, which can participate in additional chemical reactions, providing versatility in research applications. Its sensitivity and specificity for β-galactosidase make it a preferred choice in various assays.
Eigenschaften
Molekularformel |
C13H17NO7S |
|---|---|
Molekulargewicht |
331.34 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C13H17NO7S/c15-5-9-10(16)11(17)12(22)13(21-9)20-6-7-1-3-8(4-2-7)14(18)19/h1-4,9-13,15-17,22H,5-6H2/t9-,10+,11+,12-,13?/m1/s1 |
InChI-Schlüssel |
VEZIBCWRZTXKSQ-YMWOCUMHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1COC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)S)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1COC2C(C(C(C(O2)CO)O)O)S)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)-](/img/structure/B11830470.png)
![7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11830476.png)
![4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11830478.png)

![N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11830487.png)


![1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B11830501.png)

![1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol](/img/structure/B11830509.png)


![(4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole](/img/structure/B11830547.png)
